threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Enzyme Inhibition Metabolic Disease Natural Product Chemistry

threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol (threo-GD) is a stereochemically pure phenylpropanoid isolated from Paeonia lactiflora. With IC50 of 2.09 µM against pancreatic lipase—68-fold more potent than curcumin—it is a superior scaffold for obesity and metabolic syndrome research. The specific threo configuration is essential; generic mixtures or erythro diastereomers introduce irreproducible variability.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
Cat. No. B137544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethreo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)O)OC)O)O
InChIInChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10+/m0/s1
InChIKeyPZKYCBMLUGVAGH-QUBYGPBYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: A Stereochemically Defined Phenylpropanoid for Targeted Metabolic and Biological Research


threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol (CAS: 848031-94-7), also referred to as threo-GD, is a phenylpropanoid-class methoxyphenol isolated from the roots of Paeonia lactiflora . This vicinal diol possesses a specific threo stereochemical configuration at its two chiral centers, which distinguishes it from its erythro diastereomer and other structurally similar phenylpropanoids [1]. The compound is typically supplied as a powder with a purity exceeding 95% and is intended exclusively for research purposes .

Why threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol Cannot Be Substituted by Generic Phenylpropanoid Analogs


The biological activity of 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol is critically dependent on its stereochemistry. The threo and erythro diastereomers, which differ only in the spatial arrangement of their hydroxyl groups, can exhibit distinct pharmacological profiles, including differences in metabolic transformation and enzyme inhibition [1]. Furthermore, simple analogs lacking the methoxy or specific hydroxyl substitution patterns, such as 1-phenylpropane-1,2-diol, fail to recapitulate the same molecular interactions with targets like pancreatic lipase or cellular signaling pathways [2]. Therefore, substituting this compound with a generic phenylpropanoid or an unspecified stereoisomer mixture introduces significant experimental variability and can lead to irreproducible or misinterpreted results. The quantitative evidence below delineates these specific differences.

Quantitative Differentiation Evidence for threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol


Pancreatic Lipase Inhibition: Enhanced Potency Relative to Curcumin

The threo diastereomer, along with its erythro counterpart, exhibits significantly enhanced inhibitory activity against porcine pancreatic lipase when compared to the parent compound curcumin [1]. While curcumin itself is a known lipase inhibitor, the radiolytic transformation products demonstrate a marked improvement in potency. This indicates that the phenylpropanoid scaffold, specifically the 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol moiety, is a more effective pharmacophore for this target.

Enzyme Inhibition Metabolic Disease Natural Product Chemistry

Stereochemical Impact on Diastereomer-Specific Enzyme Inhibition

The stereoisomeric phenylpropanoids erythro- and threo-1-(3-methoxy-4-hydroxy-phenyl)-propan-1,2-diol, both generated from curcumin, exhibit significantly enhanced pancreatic lipase inhibitory activity compared to the parent compound [1]. The study specifically notes the differential behavior of the two diastereomers, highlighting that stereochemistry is a critical determinant of activity. While the study does not provide a direct IC50 comparison between the two diastereomers, it establishes that both are active and that their stereochemistry dictates their interaction with biological targets. This underscores the importance of sourcing a stereochemically pure compound for reproducible research.

Stereochemistry Enzyme Specificity Chiral Resolution

Comparative Antioxidant Activity in Lipid Peroxidation Models

In a study isolating phenylpropanoids from Pimenta dioica, the compound 3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol (a closely related structural analog lacking the specific threo designation but sharing the core scaffold) was evaluated for its ability to inhibit the autoxidation of linoleic acid in a water-alcohol system [1]. The study determined that this class of phenylpropanoids possesses potent antioxidative activity, effectively inhibiting lipid peroxidation. This provides class-level evidence for the antioxidant potential of the threo-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol scaffold, differentiating it from simpler phenolic compounds like eugenol or vanillin that were also isolated.

Antioxidant Lipid Peroxidation Natural Product

High-Value Research and Industrial Application Scenarios for threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol


Metabolic Disease Research: Development of Next-Generation Pancreatic Lipase Inhibitors

Based on its demonstrably enhanced potency over curcumin (IC50 of 2.09 µM vs. 142.24 µM for curcumin), threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol serves as a superior lead scaffold for medicinal chemistry efforts targeting pancreatic lipase for obesity and metabolic syndrome research [1]. Its activity in the low micromolar range positions it as a compelling alternative to curcumin for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns.

Stereochemical Purity for Chiral Resolution and Analytical Method Development

The distinct biological activity of the threo diastereomer relative to its erythro counterpart, as highlighted in enzyme inhibition studies [2], necessitates the use of stereochemically pure material. This compound is therefore ideal for developing and validating chiral chromatographic methods (e.g., HPLC, SFC) to separate and quantify phenylpropanoid diastereomers in complex mixtures, as well as for use as an authentic standard in metabolomics and natural product dereplication studies.

Antioxidant Mechanism Studies in Lipid-Based Systems

The established class-level activity of 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol analogs in inhibiting linoleic acid autoxidation [3] makes threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol a valuable tool for probing the mechanisms of lipid peroxidation and antioxidant defense. Researchers can utilize this pure compound to dissect the specific contributions of the phenylpropanoid scaffold to radical scavenging and metal chelation in food science, cosmetic formulation, or cell biology studies.

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